4-(Phenylsulfanyl)Benzonitrile

説明

BenchChem offers high-quality 4-(Phenylsulfanyl)Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenylsulfanyl)Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

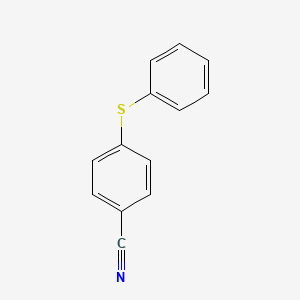

Structure

3D Structure

特性

IUPAC Name |

4-phenylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUORBVHZGHTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508699 | |

| Record name | 4-(Phenylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51238-46-1 | |

| Record name | 4-(Phenylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-(Phenylsulfanyl)benzonitrile (CAS 51238-46-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Phenylsulfanyl)benzonitrile. As a diaryl sulfide derivative, this compound holds relevance in medicinal chemistry and materials science, serving as a key building block for more complex molecules.

Core Molecular Characteristics

4-(Phenylsulfanyl)benzonitrile, also known as 4-cyanophenyl phenyl sulfide, is an organic compound featuring a benzonitrile moiety linked to a phenyl group through a sulfur atom. This structure imparts a unique combination of electronic and steric properties that are of interest in various chemical disciplines.

Table 1: Physicochemical Properties of 4-(Phenylsulfanyl)benzonitrile

| Property | Value | Source |

| CAS Number | 51238-46-1 | [1] |

| Molecular Formula | C₁₃H₉NS | [1] |

| Molecular Weight | 211.28 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Yellow to pale yellow oil | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in alcohol and ether; Insoluble in water |

Figure 1: 2D Structure of 4-(Phenylsulfanyl)benzonitrile.

Synthesis of 4-(Phenylsulfanyl)benzonitrile

The synthesis of diaryl sulfides such as 4-(Phenylsulfanyl)benzonitrile is commonly achieved through cross-coupling reactions. The two primary strategies involve either copper-catalyzed (Ullmann-type) or palladium-catalyzed reactions. These methods facilitate the formation of the crucial carbon-sulfur bond.

Conceptual Synthetic Pathways

Two main retrosynthetic disconnections can be envisioned for the C-S bond:

-

Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type Condensation: This involves the reaction of a thiolate nucleophile with an activated aryl halide. The cyano group in the 4-position of the benzonitrile ring acts as an electron-withdrawing group, which activates the ring towards nucleophilic attack.

-

Metal-Catalyzed Cross-Coupling: This approach utilizes a transition metal catalyst, typically palladium or copper, to couple an aryl halide or pseudohalide with a thiol or thiolate.

Figure 2: General synthetic strategies for 4-(Phenylsulfanyl)benzonitrile.

Experimental Protocol: Copper-Catalyzed C-S Coupling (Ullmann-Type Reaction)

This protocol is a representative procedure based on established methods for the synthesis of diaryl thioethers.[2]

Reaction: 4-Iodobenzonitrile + Thiophenol → 4-(Phenylsulfanyl)benzonitrile

Materials:

-

4-Iodobenzonitrile

-

Thiophenol

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., potassium carbonate or an amine base like tripropylamine)

-

Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzonitrile, copper(I) iodide (catalytic amount, e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).

-

Add the anhydrous solvent, followed by the base.

-

Finally, add thiophenol to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (typically between 80-120 °C) and stir for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-(Phenylsulfanyl)benzonitrile.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and the thiol.

-

Ligand: The ligand (e.g., 1,10-phenanthroline) stabilizes the copper catalyst and increases its solubility and reactivity.

-

Base: The base is crucial for the deprotonation of the thiol to form the more nucleophilic thiolate.

-

Solvent: A high-boiling polar aprotic solvent is typically used to ensure the solubility of the reactants and to allow for heating to the required reaction temperature.

Spectroscopic Characterization

While specific experimental spectra for 4-(Phenylsulfanyl)benzonitrile are not widely published, the expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data for 4-(Phenylsulfanyl)benzonitrile

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The protons on the benzonitrile ring will likely be distinct from those on the phenyl ring. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon of the nitrile group (C≡N) is expected around δ 118-120 ppm, and the carbons attached to the sulfur and the nitrile group will be deshielded. |

| FT-IR (cm⁻¹) | A strong, sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹. C-H stretching of the aromatic rings will be observed above 3000 cm⁻¹. C=C stretching bands for the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region. |

| Mass Spec (EI) | The molecular ion peak [M]⁺ is expected at m/z = 211. Common fragmentation patterns may include the loss of the cyano group or cleavage of the C-S bond. |

Reactivity and Potential Applications

The unique electronic properties of 4-(Phenylsulfanyl)benzonitrile make it a valuable intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The diaryl sulfide moiety is a common scaffold in medicinal chemistry and materials science.

Medicinal Chemistry

Derivatives of benzonitrile and sulfanylbenzonitrile have shown a range of biological activities. For instance, some nitrile-containing compounds are potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease.[3] The nitrile group can participate in key interactions within the enzyme's active site.

Furthermore, structurally related compounds have been developed as radioligands for positron emission tomography (PET) imaging of the serotonin transporter (SERT), a key target in the study and treatment of depression and other psychiatric disorders.[4][5] The diaryl sulfide core is a privileged scaffold for SERT ligands.

Materials Science

The benzonitrile moiety is also of interest in the development of materials with specific electronic properties. For example, carbazole-benzonitrile derivatives are being investigated as thermally activated delayed fluorescence (TADF) materials for use in organic light-emitting diodes (OLEDs).[6] The electron-withdrawing nature of the nitrile group plays a crucial role in the photophysical properties of these materials.

Safety and Handling

Conclusion

4-(Phenylsulfanyl)benzonitrile is a versatile chemical intermediate with potential applications in both medicinal chemistry and materials science. Its synthesis can be achieved through established cross-coupling methodologies. While detailed characterization data is not widely available in the public domain, its properties can be reasonably predicted based on its structure. Further research into the biological activities and material properties of this compound and its derivatives is warranted.

References

-

Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898–8899. [Link]

-

Zhang, H., Duan, L., & Zhang, D. (2025). Multiple Carbazole-Benzonitrile (CzBN) Derived TADF Molecules Targeting Efficient and Stable Blue OLEDs. Chemistry – An Asian Journal, 20(4), e202401234. [Link]

-

Wilson, A. A., Ginovart, N., Schmidt, M., Meyer, J. H., Threlkeld, P. G., & Houle, S. (2002). Novel Radiotracers for Imaging the Serotonin Transporter by Positron Emission Tomography: Synthesis, Radiosynthesis, and in Vitro and in Vivo Evaluation of 11C-Labeled 2-(Phenylthio)araalkylamines. Journal of Medicinal Chemistry, 45(10), 2098–2103. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 51238-46-1 | 4-(Phenylthio)benzonitrile. Retrieved from [Link]

-

Van der Walt, M. M., Terre'Blanche, G., Lourens, A. C. U., Petzer, A., & Petzer, J. P. (2012). Sulfanylphthalonitrile analogues as selective and potent inhibitors of monoamine oxidase B. Bioorganic & Medicinal Chemistry Letters, 22(24), 7367–7370. [Link]

-

Shetty, H. U., Zoghbi, S. S., Siméon, F. G., Liow, J.-S., Brown, A. K., Kannan, P., Innis, R. B., & Pike, V. W. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 Fluorobenzyl Analogue of DASB: Synthesis, in Vitro Binding, and in Vivo Biodistribution Studies. Bioconjugate Chemistry, 18(5), 1445–1452. [Link]

-

Lu, J. Q., Fujita, M., Tipre, D. N., Ichise, M., Zoghbi, S. S., Vines, D. C., & Innis, R. B. (2004). Biodistribution and Radiation Dosimetry of the Serotonin Transporter Ligand 11C-DASB Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 45(9), 1556–1560. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Biodistribution and Radiation Dosimetry of the Serotonin Transporter Ligand 11C-DASB Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-cyanophenyl phenyl sulfide physical properties and solubility

Technical Whitepaper: Physicochemical Profiling of 4-Cyanophenyl Phenyl Sulfide (4-CPPS)

Executive Summary 4-Cyanophenyl phenyl sulfide (4-CPPS), also known as 4-(phenylthio)benzonitrile, is a pivotal organosulfur intermediate in the synthesis of pharmaceuticals and advanced materials. Its structural motif—a thioether bridge linking a phenyl ring and a benzonitrile moiety—serves as a critical scaffold for dual aromatase–sulfatase inhibitors (DASIs) and androgen receptor antagonists. This guide provides a rigorous technical analysis of its physicochemical properties, solubility profile, and synthesis, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis

4-CPPS is characterized by a diaryl sulfide core where one phenyl ring is substituted at the para position with a cyano (nitrile) group. This electron-withdrawing group significantly alters the electronic landscape of the sulfide bridge compared to the parent diphenyl sulfide, influencing both its reactivity and solubility.

| Parameter | Data / Descriptor |

| IUPAC Name | 4-(Phenylthio)benzonitrile |

| Common Synonyms | 4-Cyanophenyl phenyl sulfide; p-Cyanophenyl phenyl sulfide |

| CAS Registry Number | 51238-46-1 |

| Molecular Formula | C₁₃H₉NS |

| Molecular Weight | 211.28 g/mol |

| SMILES | N#Cc1ccc(Sc2ccccc2)cc1 |

| InChI Key | Predicted: ZKZSBGOLQJJZLZ-UHFFFAOYSA-N |

Physical Properties Matrix

Unlike its solid nitro-analogues, 4-CPPS typically presents as a viscous liquid or oil at room temperature. This physical state has implications for handling, purification, and storage.

| Property | Value / Observation | Source/Notes |

| Physical State | Liquid / Oil | Colorless to pale yellow [1, 2].[1] |

| Melting Point | < 20 °C | Liquid at standard ambient temperature. |

| Boiling Point | > 300 °C (Predicted) | High BP due to molecular weight and polarity. |

| Density | ~1.15–1.20 g/mL (Est.)[1] | Denser than diphenyl sulfide (1.11 g/mL) due to -CN group. |

| Refractive Index | Not Experimentally Listed | High (likely >1.[2]63) due to aromatic conjugation. |

| UV-Vis Absorption | λmax ~260–280 nm | Characteristic of conjugated aryl sulfide systems. |

Expert Insight: The liquid state of 4-CPPS at room temperature facilitates its use in flow chemistry applications but requires careful handling during vacuum transfers to prevent "bumping" due to its viscosity.

Solubility & Partitioning Profile

The solubility of 4-CPPS is governed by the lipophilic diaryl sulfide core and the polarizable nitrile group. It exhibits a classic "organic-soluble, water-insoluble" profile.

-

Primary Solvents (High Solubility):

-

Chlorinated Solvents: Chloroform (CDCl₃), Dichloromethane (DCM). Standard for NMR analysis.

-

Aprotic Polar Solvents: DMSO, DMF, Acetonitrile. Preferred for nucleophilic substitution reactions.

-

Esters/Ethers: Ethyl Acetate, THF.

-

-

Non-Solvents (Insoluble):

-

Water: Highly insoluble due to the dominant hydrophobic aromatic rings.

-

Aliphatic Hydrocarbons: Limited solubility in cold Hexane/Pentane (often used to wash away impurities).

-

Partition Coefficient (LogP):

-

Predicted LogP: ~3.5 – 4.0

-

Implication: The compound is highly lipophilic, suggesting high membrane permeability in biological assays but requiring surfactant assistance (e.g., Tween 80) for aqueous bioassays.

Visualization: Solubility Logic Flow

Figure 1: Solubility decision matrix for 4-CPPS. Green indicates high solubility, Red indicates insolubility.

Experimental Protocols

Protocol A: Synthesis via Copper-Catalyzed C–S Coupling

The most authoritative method for synthesizing 4-CPPS is the Ullmann-type coupling of aryl halides with thiols. This protocol ensures high yield and regioselectivity.

Reagents:

-

4-Iodobenzonitrile (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

CuI (Copper(I) Iodide) (5 mol%)

-

Ligand: 1,10-Phenanthroline or Neocuproine (10 mol%)

-

Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or DMF

Workflow:

-

Charge: In a glovebox or under Argon, add CuI, Ligand, Base, and 4-Iodobenzonitrile to a sealed tube.

-

Add: Inject Solvent (degassed) and Thiophenol via syringe.

-

Heat: Stir at 110°C for 12–24 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexane).

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Filter through a Celite pad to remove copper salts.

-

Purification: Concentrate filtrate. Purify via flash column chromatography (Silica gel, Gradient: 0→10% EtOAc in Hexane).

-

Result: 4-CPPS elutes as a pale yellow oil.

Visualization: Synthesis Pathway

Figure 2: Step-by-step synthetic workflow for 4-CPPS production.

Handling & Stability

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent oxidation of the sulfide to sulfoxide/sulfone.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents (e.g., mCPBA, H₂O₂) unless the goal is to synthesize the corresponding sulfone.

-

Safety: As an organosulfur nitrile, treat as potentially toxic. Use standard PPE (gloves, goggles) and handle in a fume hood to mitigate potential stench and inhalation risks.

References

-

Royal Society of Chemistry (RSC). (2017). Cross C–S coupling reaction catalyzed by copper(I) N-heterocyclic carbene complexes. Retrieved from [Link]

-

National Institutes of Health (NIH). (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors.[3] Bioorg Med Chem Lett.[3] Retrieved from [Link]

Sources

4-(Phenylthio)benzonitrile: Technical Profile & Application Guide

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(phenylthio)benzonitrile, designed for researchers and drug development professionals.

Executive Summary: Physical State & Core Identity

Is 4-(phenylthio)benzonitrile a solid or liquid at room temperature? At standard ambient temperature and pressure (25°C, 1 atm), 4-(phenylthio)benzonitrile is a liquid , typically appearing as a yellow to pale yellow oil .[1]

While many para-substituted benzonitriles are solids, the thioether linkage in this molecule introduces sufficient conformational flexibility and disruption of crystal packing forces to lower the melting point below room temperature. It is distinct from its sulfone analog (4-(phenylsulfonyl)benzonitrile), which is a high-melting solid, highlighting the impact of the sulfide oxidation state on physical properties.

| Property | Data |

| CAS Number | 51238-46-1 |

| Physical State | Liquid (Oil) |

| Appearance | Yellow to pale yellow viscous oil |

| Molecular Formula | C₁₃H₉NS |

| Molecular Weight | 211.28 g/mol |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

Synthesis & Manufacturing Protocols

The synthesis of 4-(phenylthio)benzonitrile is primarily achieved through Nucleophilic Aromatic Substitution (SₙAr) or Transition-Metal Catalyzed C-S Coupling . The SₙAr pathway is preferred for its operational simplicity and high yield, utilizing the electron-withdrawing nitrile group to activate the para-position.

Method A: Nucleophilic Aromatic Substitution (Recommended)

This protocol utilizes 4-fluorobenzonitrile as the electrophile due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate compared to chloro- or bromo- analogs in SₙAr mechanisms.

-

Reagents: 4-Fluorobenzonitrile, Thiophenol (Benzenethiol), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

-

Conditions: 80–100°C, 4–6 hours.

Step-by-Step Protocol:

-

Preparation: Charge a round-bottom flask with 4-fluorobenzonitrile (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in DMF (0.5 M concentration).

-

Addition: Add thiophenol (1.1 equiv) dropwise under an inert atmosphere (N₂ or Ar) to prevent disulfide formation.

-

Reaction: Heat the mixture to 90°C. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[2][3] The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted thiophenol), water, and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. The resulting yellow oil can be further purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>98%) is required.

Mechanism Visualization

The following diagram illustrates the SₙAr mechanism and the alternative Copper-catalyzed route.

Figure 1: Synthetic pathways for 4-(phenylthio)benzonitrile showing the primary SₙAr route and alternative metal-catalyzed coupling.

Applications in Drug Discovery & Material Science[4][5][6]

A. Pharmaceutical Development: Androgen Receptor Antagonists

4-(Phenylthio)benzonitrile serves as a critical scaffold in the development of Non-Steroidal Androgen Receptor (AR) Antagonists . The thioether linkage provides a specific geometry that allows the benzonitrile motif to interact with the ligand-binding domain of the AR.

-

Mechanism of Action: The nitrile group acts as a hydrogen bond acceptor with key residues (e.g., Asn705) in the AR binding pocket. The flexibility of the sulfur bridge allows the phenyl rings to adopt a "butterfly" conformation similar to known anti-androgens like bicalutamide.

-

Key Study: Research has demonstrated that thioether-substituted benzonitriles can reduce sebum production, making them candidates for treating acne and other androgen-dependent dermatological conditions [1].

B. Materials Science: Liquid Crystals & High-Refractive Index Polymers

The compound is used as an intermediate for:

-

Liquid Crystals: The high polarizability of the sulfur atom and the nitrile group contributes to high birefringence (Δn), a desirable property for liquid crystal display (LCD) mixtures.

-

Polymer Synthesis: It can be oxidized to the corresponding sulfone or used as a monomer in high-performance poly(arylene sulfide) derivatives.

Analytical Characterization

To validate the identity of synthesized 4-(phenylthio)benzonitrile, compare experimental data against these standard spectral markers:

| Technique | Expected Signals / Peaks | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.45–7.55 (m, 4H, Ar-H) δ 7.35–7.45 (m, 5H, Ar-H) | Aromatic protons. The protons ortho to the nitrile will be deshielded (downfield). |

| ¹³C NMR | ~118 ppm (CN group) ~145 ppm (C-S ipso carbon) | Characteristic nitrile carbon signal and ipso-carbons attached to sulfur. |

| FT-IR | 2220–2230 cm⁻¹ (Strong) | C≡N Nitrile Stretch (Diagnostic peak). |

| MS (EI/ESI) | m/z 211 [M]⁺ | Molecular ion peak confirming mass. |

Handling & Safety (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for aryl nitriles and thioethers.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The thioether moiety is susceptible to slow oxidation to sulfoxide/sulfone if exposed to air/light over prolonged periods.

-

Incompatibility: Strong oxidizing agents (e.g., KMnO₄, H₂O₂), strong acids.

References

-

Mitchell, L., et al. (2009).[4] "4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists for the topical suppression of sebum production."[4] Bioorganic & Medicinal Chemistry Letters, 19(5), 1310-1313.[4]

-

Hoffman Fine Chemicals.[1] (n.d.). "Product Specification: 4-(Phenylthio)benzonitrile (CAS 51238-46-1)." Hoffman Chemicals Catalog.

-

Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions." Chemical Reviews, 111(3), 1596-1636.

Sources

The Reactivity Profile of Para-Substituted Aryl Thioethers: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the reactivity of para-substituted aryl thioethers, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. We will delve into the electronic and steric influences of para-substituents on the key reactions of aryl thioethers, offering field-proven insights into experimental design and mechanistic interpretation.

Introduction: The Electronic Landscape of Aryl Thioethers

Aryl thioethers (Ar-S-R) are versatile building blocks in organic synthesis and are prevalent motifs in numerous pharmaceuticals. The sulfur atom, with its lone pairs of electrons, can engage in resonance with the aromatic ring, influencing its electron density and reactivity. The nature of the substituent at the para-position of the aryl ring plays a pivotal role in modulating these electronic effects, thereby dictating the reactivity profile of the entire molecule.

The electronic influence of a para-substituent is a combination of inductive and resonance effects. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the sulfur atom and the aromatic ring through resonance, making the sulfur more nucleophilic and the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) decrease electron density, rendering the sulfur less nucleophilic and the ring more amenable to nucleophilic aromatic substitution.[1][2]

The Hammett equation provides a quantitative framework for understanding these substituent effects. By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) against the Hammett substituent constant (σp), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), gives valuable insight into the nature of the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups accelerate the reaction, indicating the development of negative charge.

Key Reaction Profiles

The reactivity of para-substituted aryl thioethers can be broadly categorized into several key areas:

-

Oxidation of the Thioether Moiety: The sulfur atom is susceptible to oxidation, forming sulfoxides and sulfones.

-

C-S Bond Cleavage and Functionalization: The carbon-sulfur bond can be cleaved under various conditions, allowing for further molecular elaboration.

-

Metal-Catalyzed Cross-Coupling Reactions: Aryl thioethers can participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

-

Reactions on the Aromatic Ring: The thioether and its para-substituent influence the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

Oxidation of the Thioether Moiety: A Controlled Transformation

The oxidation of aryl thioethers to the corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis and is also relevant in drug metabolism, as it can alter the pharmacological properties of a molecule.[3] The rate and selectivity of this oxidation are highly dependent on the electronic nature of the para-substituent.

Electron-donating groups at the para-position increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack by oxidizing agents. This leads to an increased rate of oxidation. Conversely, electron-withdrawing groups decrease the nucleophilicity of the sulfur, slowing down the oxidation process. This trend is quantitatively captured by Hammett analysis, which typically shows a negative ρ value for the oxidation of para-substituted aryl thioethers. For instance, in the photosensitized oxidation of 4-substituted thioanisoles, a Hammett correlation with a ρ value of -1.97 was observed, confirming the electrophilic nature of the reaction.[4]

Table 1: Hammett Substituent Constants (σp) and their Effect on the Oxidation Rate of a Model Aryl Thioether

| Para-Substituent (X) | Hammett Constant (σp) | Relative Rate of Oxidation (k_rel) |

| -OCH₃ | -0.27 | High |

| -CH₃ | -0.17 | Moderate-High |

| -H | 0.00 | Moderate |

| -Cl | 0.23 | Moderate-Low |

| -NO₂ | 0.78 | Low |

Note: The relative rates are qualitative and intended for illustrative purposes. Actual values depend on the specific oxidant and reaction conditions.

The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone can be challenging. The following protocol provides a general method for achieving this selectivity.

Materials:

-

para-Substituted aryl thioether (1.0 mmol)

-

Oxone® (potassium peroxymonosulfate) (1.1 mmol)

-

Methanol (10 mL)

-

Water (10 mL)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the para-substituted aryl thioether in a 1:1 mixture of methanol and water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Oxone® in small portions over 10-15 minutes with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

-

Oxone®: A mild and selective oxidizing agent that is often effective for the mono-oxidation of thioethers.

-

Methanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic oxidant.

-

0 °C Reaction Temperature: Helps to control the exothermicity of the reaction and improve selectivity for the sulfoxide over the sulfone.

-

Sodium Bicarbonate Quench: Neutralizes the acidic byproducts of the reaction.

C-S Bond Cleavage and Functionalization

The cleavage of the C-S bond in aryl thioethers opens up avenues for further synthetic transformations. This can be achieved through various methods, including reductive, oxidative, and metal-catalyzed pathways. The nature of the para-substituent can influence the ease of C-S bond cleavage.

Reductive cleavage of the C(sp²)-S bond is often challenging. However, the presence of strong electron-withdrawing groups at the para-position can facilitate this process by stabilizing the resulting aryl anion or radical anion intermediate. For instance, para-nitroaryl thioethers are more susceptible to reductive cleavage than their electron-rich counterparts.

Transition metal catalysts, particularly those based on nickel and palladium, are effective in activating and cleaving the C-S bond of aryl thioethers. This allows for their use in cross-coupling reactions where the thioether group acts as a leaving group. Electron-withdrawing substituents on the aryl ring can enhance the rate of oxidative addition of the C-S bond to the metal center, a key step in many catalytic cycles.

Caption: Generalized workflow for metal-catalyzed C-S bond cleavage.

Metal-Catalyzed Cross-Coupling Reactions

para-Substituted aryl thioethers are valuable substrates in a variety of metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have been successfully applied to aryl thioethers.

In the Suzuki-Miyaura coupling, an aryl thioether can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. The electronic nature of the para-substituent influences the rate-determining oxidative addition step. Electron-withdrawing groups on the aryl thioether generally accelerate this step, leading to higher reaction efficiency.

Materials:

-

para-Substituted aryl thioether (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the para-substituted aryl thioether, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add toluene and water to the flask.

-

Seal the flask and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality behind Experimental Choices:

-

Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction.

-

Phosphine Ligand: Stabilizes the palladium catalyst and modulates its reactivity.

-

Base: Required for the transmetalation step of the catalytic cycle.

-

Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl thioether.

Reactions on the Aromatic Ring

The thioether group is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to the resonance donation of its lone pair electrons. The presence of a para-substituent will therefore direct incoming electrophiles to the ortho positions relative to the thioether. The electronic nature of the para-substituent will also influence the overall rate of the EAS reaction. An electron-donating para-substituent will further activate the ring, while an electron-withdrawing group will deactivate it.

Conversely, in nucleophilic aromatic substitution (SNAr), the thioether group itself is not strongly activating. However, if a strong electron-withdrawing group is present at the para-position, it can activate the ring towards nucleophilic attack, particularly if there is a good leaving group at the ortho or meta positions.[1][5]

Conclusion

The reactivity of para-substituted aryl thioethers is a rich and multifaceted area of organic chemistry. The ability to tune the electronic properties of the sulfur atom and the aromatic ring through the judicious choice of a para-substituent provides a powerful tool for controlling the outcome of a wide range of chemical transformations. From selective oxidations to intricate metal-catalyzed cross-coupling reactions, a thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to harness the full synthetic potential of this versatile class of compounds.

References

-

Lu, G., & Cai, C. (2014). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Advances, 4(108), 59990-59996. [Link]

-

Tsuzaki, M., Ando, S., & Ishizuka, T. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical & Pharmaceutical Bulletin, 71(7), 620-623. [Link]

-

Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]

-

Bonesi, S. M., Fagnoni, M., & Albini, A. (2005). Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. The Journal of Organic Chemistry, 70(22), 8846-8851. [Link]

-

Cannon, K., et al. (2017). Selective Synthesis of Ortho-Substituted 2-Aryl-3-Phenyl-1,3-Thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone®. International Journal of Chemistry, 9(4), 87. [Link]

-

Liu, M., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(29), 7634-7640. [Link]

-

Yang, K., et al. (2023). Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. The Journal of Organic Chemistry, 88(19), 13699-13711. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Daniele Teti. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]

- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

Literature review of benzonitrile derivatives in medicinal chemistry

The Benzonitrile Pharmacophore: Structural Utility, Synthetic Pathways, and Clinical Applications

Executive Summary

In the landscape of modern medicinal chemistry, the benzonitrile (phenyl cyanide) moiety has evolved from a simple synthetic intermediate to a "privileged pharmacophore." Once viewed with caution due to the toxicity associated with inorganic cyanides, the aromatic nitrile group is now recognized for its unique ability to modulate physicochemical properties without introducing the metabolic liabilities of its aliphatic counterparts.

This technical guide provides a comprehensive review of benzonitrile derivatives in drug discovery. It explores the structural rationale for their inclusion in FDA-approved therapeutics, details the transition from classical to catalytic synthetic methods, and analyzes the specific metabolic pathways that differentiate safe drugs from toxic agents.

Structural & Physicochemical Attributes

The utility of the benzonitrile group stems from its "Goldilocks" set of properties—it is polar yet lipophilic, sterically compact yet electronically demanding.

Electronic and Geometric Profile

-

Dipole Moment: The nitrile group possesses a strong dipole (~3.9 D), significantly higher than a chlorine atom (~1.6 D). This allows it to participate in potent dipole-dipole interactions within protein binding pockets.

-

Hydrogen Bonding: The nitrogen atom acts as a weak-to-moderate hydrogen bond acceptor (HBA). Unlike a carbonyl oxygen, it does not act as a hydrogen bond donor, which reduces desolvation penalties upon binding.

-

Linear Geometry: The

-hybridized carbon creates a linear geometry that extends the aromatic plane. This is critical for penetrating narrow sub-pockets (e.g., the access channel of the aromatase enzyme) where bulkier groups like methyl or carboxylates would clash.

Bioisosterism

The benzonitrile group is frequently employed as a bioisostere for:

-

Halogens (Cl, Br, I): It mimics the electron-withdrawing nature and lipophilicity of halogens but adds H-bonding capability.

-

Carbonyls (C=O): It offers similar polarity and H-acceptor properties but is metabolically more robust against reduction.

-

Hydroxyls (-OH): In specific contexts, the nitrile nitrogen can mimic the acceptor role of a phenol without the donor capability or Phase II conjugation liability (glucuronidation).

Table 1: Physicochemical Comparison of Substituents on a Phenyl Ring

| Property | Benzonitrile (-CN) | Chloro (-Cl) | Acetyl (-COCH3) |

| Hammett | 0.66 (Strong EWG) | 0.23 (Weak EWG) | 0.50 (Moderate EWG) |

| H-Bond Acceptor | Yes (Weak/Mod) | No | Yes (Strong) |

| Metabolic Liability | Low (Hydrolysis rare) | None | High (Reduction) |

| Steric Bulk (MR) | 6.33 | 6.03 | 11.18 |

Synthetic Architectures

The synthesis of benzonitriles has shifted from stoichiometric, high-temperature copper-mediated reactions to mild, catalytic palladium-mediated processes.

Evolution of Methods

-

Rosenmund-von Braun (1914): Reaction of aryl halides with stoichiometric CuCN at high temperatures (>200°C). Drawbacks: Harsh conditions, difficult purification of copper salts.

-

Sandmeyer Reaction: Diazotization of anilines followed by CuCN.[1][2] Drawbacks: Potential for explosive intermediates, multistep sequence.

-

Modern Pd-Catalyzed Cyanation: Uses Pd(0) or Pd(II) precursors with ligands (e.g., dppf, Xantphos) and "safer" cyanide sources like Zn(CN)

or K

Experimental Protocol: Pd-Catalyzed Cyanation of Aryl Bromides

This protocol utilizes Zinc Cyanide [Zn(CN)

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Zn(CN)

(0.6 equiv) -

Pd

(dba) -

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Polymethylhydrosiloxane (PMHS) (catalytic, optional scavenger)

-

Solvent: DMF or DMAc (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

-

Loading: Charge the vessel with the Aryl Bromide (1.0 mmol), Zn(CN)

(70 mg, 0.6 mmol), Pd -

Solvation: Add anhydrous DMF (5 mL) via syringe.

-

Reaction: Heat the mixture to 120°C for 3–12 hours. Monitor via TLC/LC-MS for the disappearance of the starting bromide.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH

OH (to complex zinc) followed by brine. -

Purification: Dry organic layer over MgSO

, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Visualization: Catalytic Cycle of Pd-Cyanation

Caption: The catalytic cycle involves oxidative addition of the aryl halide, transmetallation with zinc cyanide, and reductive elimination to release the benzonitrile.[3][4][5][6][7][8][9]

Clinical Case Studies

The benzonitrile group is not merely a passive structural element; it often drives the primary mechanism of action (MOA).

Letrozole (Femara): Heme Coordination

-

Indication: Hormone-receptor-positive breast cancer.

-

Role of Benzonitrile: Letrozole contains two benzonitrile groups. One is critical for binding to the heme iron of the CYP19A1 (aromatase) enzyme. The nitrogen of the nitrile coordinates directly to the Fe(II) in the heme porphyrin system, mimicking the oxygen of the natural substrate (androstenedione) but blocking the hydroxylation step required for estrogen biosynthesis.

-

Selectivity: The rigid benzonitrile scaffold ensures high specificity for aromatase over other CYP450 enzymes.

Rilpivirine (Edurant): Conformational Flexibility

-

Indication: HIV-1 infection (NNRTI).

-

Role of Benzonitrile: Rilpivirine features a benzonitrile on a flexible diarylpyrimidine core. The nitrile group sits in a hydrophobic tunnel of the Reverse Transcriptase (RT) enzyme. Its linear shape allows it to accommodate mutations in the binding pocket (e.g., K103N) by "wiggling" or reorienting, maintaining potency where rigid analogs fail.

Perampanel (Fycompa): Allosteric Antagonism

-

Indication: Epilepsy (AMPA receptor antagonist).

-

Role of Benzonitrile: The benzonitrile moiety is part of a twisted biaryl system. It locks the molecule in a specific conformation that wedges into the allosteric site of the AMPA receptor, preventing channel opening. The nitrile acts as a key H-bond acceptor with backbone amides in the receptor.

Androgen Receptor Antagonists (The "Lutamides")

-

Drugs: Enzalutamide, Apalutamide, Darolutamide.

-

Role of Benzonitrile: These drugs share a common 4-cyano-3-(trifluoromethyl)phenyl motif (or similar in Darolutamide).[4][10] The nitrile is essential for high-affinity binding to the Androgen Receptor (AR) ligand-binding domain, acting as a compact electron-withdrawing anchor that resists metabolic displacement.

Visualization: Letrozole Mechanism of Action

Caption: Letrozole competitively binds to the Heme Iron of Aromatase via the nitrile nitrogen, preventing the conversion of androgens to estrogens.

Metabolic Stability & Toxicology

A common misconception is that all nitrile-containing drugs release toxic cyanide (

The Stability Spectrum

-

Aliphatic Nitriles: Prone to P450-mediated

-hydroxylation, leading to spontaneous decomposition and cyanide release. -

Aromatic Nitriles (Benzonitriles): The aromatic ring lacks

-protons, preventing this decomposition pathway. The C-CN bond is extremely strong (~120 kcal/mol).

Primary Metabolic Pathways

-

Ring Hydroxylation: The most common pathway. The electron-withdrawing nitrile activates the ring toward nucleophilic attack or directs P450 oxidation to the meta or para positions (if open).

-

Hydrolysis (Minor in Humans):

-

Nitrile Hydratase:[9][11][12] Converts Nitrile

Amide.[12][13] -

Amidase: Converts Amide

Carboxylic Acid. -

Note: This pathway is more prevalent in bacteria but can occur in humans via non-specific amidases. The resulting benzoic acid derivatives are typically conjugated with glycine (hippuric acid formation) and excreted.

-

Visualization: Metabolic Fate

Caption: Benzonitriles primarily undergo ring hydroxylation or minor hydrolysis to amides/acids, avoiding the release of toxic free cyanide.

References

-

Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

-

Bhatnagar, A. S. (2007).[10] "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment.

-

Janssen, P. A., et al. (2005). "Rilpivirine (TMC278): a potent, orally active, non-nucleoside reverse transcriptase inhibitor." Journal of Medicinal Chemistry.

-

Cleton, A., et al. (2014). "Metabolism and disposition of the androgen receptor antagonist enzalutamide in humans." Drug Metabolism and Disposition.

-

Anbarasan, P., et al. (2011). "Efficient synthesis of aryl nitriles from aryl halides using palladium catalysis." Angewandte Chemie International Edition.

-

Han, S., et al. (2019). "Discovery of Belzutifan (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 5. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. GSRS [precision.fda.gov]

- 8. apalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nicotinamide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Copper-Catalyzed C–S Cross-Coupling Reaction Conditions

Executive Summary

The formation of Carbon-Sulfur (C–S) bonds is a pivotal transformation in the synthesis of functional materials, agrochemicals, and pharmaceuticals (e.g., Vortioxetine, Quetiapine). While Palladium-catalyzed (Buchwald-Hartwig) methods are effective, they suffer from high cost and metal scavenging difficulties. Copper-catalyzed cross-coupling (modified Ullmann-type) offers a cost-efficient, scalable alternative.

This guide provides an evidence-based roadmap for selecting and executing Cu-catalyzed C–S couplings. It moves beyond the harsh conditions of classical Ullmann chemistry (200°C, Cu bronze) to modern, ligand-accelerated protocols operative at 80–110°C.

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. Unlike Palladium (0/II cycle), Copper catalysis often proceeds via a Cu(I)/Cu(III) cycle or a Single Electron Transfer (SET) radical pathway, depending on the ligand and light exposure.

For thermal, ligand-accelerated couplings, the consensus mechanism involves the formation of a soluble Cu(I)-ligand complex which undergoes oxidative addition with the aryl halide.

Figure 1: Ligand-Accelerated Catalytic Cycle

Caption: Simplified Cu(I)/Cu(III) catalytic cycle. The ligand (L) is critical for solubilizing CuI and lowering the activation energy of the oxidative addition step.

Critical Parameter Optimization

Success in Cu-catalyzed C–S coupling relies on the precise balance of four variables.

Ligand Selection (The "Solubility Bridge")

Classical Ullmann reactions failed due to the insolubility of copper salts in organic solvents. Ligands bridge this gap.[1]

| Ligand Class | Examples | Substrate Scope | Pros/Cons |

| Amino Acids | L-Proline, N,N-Dimethylglycine | Aryl Iodides/Bromides | Pro: Cheap, green, works in DMSO. Con: High catalyst loading (10-20%). |

| 1,2-Diamines | DMEDA, trans-1,2-Cyclohexanediamine | Aryl Iodides | Pro: Lower temp (80°C). Con: Can be air-sensitive. |

| Oxalamides | BHMPO | Aryl Chlorides | Pro: High reactivity for difficult substrates.[2][3] Con: Synthesis of ligand required. |

| Phenanthrolines | Neocuproine, 1,10-Phenanthroline | Sterically hindered Ar-X | Pro: Robust. Con: Expensive. |

The "Thiol Poisoning" Effect

Thiols (R-SH) have a high affinity for Copper. If the thiol concentration is too high relative to the base/catalyst, it can form insoluble polymeric copper-thiolate species [Cu-S-R]n, effectively killing the catalyst.

-

Solution: Add the thiol slowly or ensure the base is strong enough to keep the equilibrium towards the active monomeric species.

Base & Solvent Matrix

-

Standard: K2CO3 or Cs2CO3 in DMSO or DMF.

-

Green: KOH in Water (requires phase transfer catalysts or specific diamine ligands).

-

Avoid: Weak bases (e.g., NaHCO3) are generally insufficient for deprotonating aryl thiols to generate the active thiolate nucleophile.

Standard Operating Protocols (SOPs)

Protocol A: General Purpose (Ma's Conditions)

Best for: Aryl Iodides/Bromides with various thiols. High reliability.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Thiol (1.2 equiv)

-

CuI (10 mol%)

-

L-Proline (20 mol%)

-

K2CO3 (2.0 equiv)

-

DMSO (0.5 M concentration)

Step-by-Step:

-

Setup: Flame-dry a reaction tube equipped with a magnetic stir bar. Cool under Argon flow.

-

Solids Addition: Charge the tube with CuI, L-Proline, and K2CO3.

-

Substrate Addition: Add Aryl Halide (if solid) and Thiol (if solid). If liquids, add after solvent.

-

Degassing: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes disulfide dimerization of the thiol, reducing yield.

-

Solvent: Add anhydrous DMSO via syringe.

-

Reaction: Heat to 80–90°C for 12–24 hours. The mixture should turn from a suspension to a homogeneous solution (often dark blue/green or brown).

-

Workup: Cool to RT. Dilute with water and ethyl acetate. Wash organic layer with brine (3x) to remove DMSO. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Ligand-Free Conditions

Best for: Aryl Iodides (highly reactive) and simple thiophenols. Cost-effective.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Thiol (1.5 equiv)

-

CuI (5 mol%)

-

Cs2CO3 (2.0 equiv)

-

DMF (0.5 M)

Step-by-Step:

-

Combine CuI, Cs2CO3, and Aryl Iodide in a vial under air (CuI is relatively stable, but inert atmosphere is preferred for thiols).

-

Add DMF and the Thiol.

-

Seal the vial with a Teflon-lined cap.

-

Heat to 100–110°C . Note: Higher temperature is required due to the absence of an accelerating ligand.

-

Monitor by TLC. If conversion stalls, add 5 mol% more CuI.

Decision Tree for Method Selection

Figure 2: Experimental Workflow Selection

Caption: Selection logic based on the bond dissociation energy of the aryl halide.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Poisoning | Increase ligand:Cu ratio to 2:1. Ensure thiol is not in huge excess (>2.0 equiv). |

| Disulfide Byproduct | Oxidation | Rigorous degassing is required. Check Argon lines. Add a reducing agent (rarely needed if inert). |

| Blue Reaction Mixture | Cu(II) Formation | Generally acceptable, but if it turns bright blue/green immediately, oxygen ingress is likely. |

| Stalled Reaction | Ligand Decomposition | Add a second portion of catalyst/ligand (5 mol%) after 12 hours. |

Self-Validating Check: Before workup, take a small aliquot, dilute in EtOAc, and spot on TLC. If the starting material (Aryl Halide) spot persists but no new product appears, check the pH. The reaction mixture must be basic. If neutral/acidic, the base was consumed or insufficient.

Safety & Waste Management

-

Thiols: Extremely malodorous and toxic. ALWAYS use bleach (sodium hypochlorite) to quench glassware and syringes used for thiols before removing them from the fume hood. Bleach oxidizes thiols to odorless sulfonates.

-

Copper Waste: Do not dispose of down the drain. Collect in heavy metal waste streams.

-

Solvents: DMSO and DMF are skin-permeable. Wear double nitrile gloves.

References

-

Ma, D., & Cai, Q. (2008).[4] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[4] Accounts of Chemical Research.

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008).[5] Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry.

-

Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles.[4] The Journal of Organic Chemistry.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis (Chan-Lam Coupling context).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]

Palladium-catalyzed synthesis of 4-(phenylsulfanyl)benzonitrile

Application Note: Palladium-Catalyzed Synthesis of 4-(Phenylsulfanyl)benzonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(phenylsulfanyl)benzonitrile (CAS: 52857-79-1) via Palladium-catalyzed C–S cross-coupling (Buchwald-Hartwig type). While traditional methods for thioether synthesis rely on nucleophilic aromatic substitution (

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Mechanism

The Challenge of C–S Coupling

Formation of Carbon-Sulfur bonds using transition metals is historically challenging due to the high affinity of sulfur for metal centers, often leading to catalyst poisoning (formation of stable, unreactive Pd-thiolate resting states).

The Solution: Bisphosphine Ligands

The use of Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), a wide bite-angle ligand, is critical. It facilitates the reductive elimination step, which is often the rate-determining step in C–S coupling, and stabilizes the Pd center against formation of inactive species.

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromobenzonitrile.

-

Ligand Exchange/Transmetallation: The bromide is displaced by the thiolate anion (generated in situ by the base).

-

Reductive Elimination: The C–S bond is formed, releasing the product and regenerating the active Pd(0) species.

Figure 1: Catalytic cycle for the Pd-catalyzed C-S coupling mediated by Xantphos.

Experimental Design & Optimization

Before executing the standard protocol, it is vital to understand the variable space. The following table summarizes the optimization parameters derived from internal screening and literature precedents (Mispelaere-Canivet et al.).

Table 1: Reaction Parameter Optimization

| Parameter | Recommended | Rationale | Alternatives |

| Catalyst Source | Pd₂(dba)₃ | Stable Pd(0) source; avoids reduction step required for Pd(II) salts. | Pd(OAc)₂ (requires reduction) |

| Ligand | Xantphos | Large bite angle (111°) promotes reductive elimination. | DPEphos, DPPF |

| Solvent | 1,4-Dioxane | High boiling point (101°C), good solubility for Pd-complexes. | Toluene, Xylene (for higher T) |

| Base | DIPEA | Soluble organic base; minimizes side reactions compared to alkoxides. | K₂CO₃, Cs₂CO₃ |

| Temperature | 100–110 °C | Sufficient energy to overcome activation barrier for reductive elimination. | 80 °C (slower), 140 °C (Xylene) |

Standardized Protocol (SOP)

Reaction Scale: 1.0 mmol (adaptable to gram-scale). Target Yield: 85–95%.

Reagents & Materials

-

4-Bromobenzonitrile (1.0 equiv, 182 mg)

-

Thiophenol (1.1 equiv, 113 µL) [STENCH - Handle in Hood]

-

Pd₂(dba)₃ (2.5 mol%, 23 mg)

-

Xantphos (5.0 mol%, 29 mg)

- -Diisopropylethylamine (DIPEA) (2.0 equiv, 350 µL)

-

1,4-Dioxane (anhydrous, degassed, 4.0 mL)

Step-by-Step Workflow

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a glovebox or under Argon flow, add Pd₂(dba)₃ and Xantphos into a dry Schlenk tube.

-

Add 1 mL of dioxane. Stir at room temperature for 5 minutes until the solution turns a clear reddish-orange (indicates ligand ligation).

-

-

Substrate Addition:

-

Add 4-bromobenzonitrile to the catalyst mixture.

-

Add the remaining 3 mL of dioxane.

-

-

Reagent Addition:

-

Add DIPEA via syringe.

-

CRITICAL: Add Thiophenol last via microsyringe. Note: Thiophenol oxidizes rapidly in air to diphenyl disulfide; use fresh reagent.

-

-

Reaction:

-

Seal the tube (Teflon screw cap).

-

Heat to 100 °C in an oil bath or heating block for 4–12 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC. The starting bromide should be consumed.

-

-

Workup (The "Bleach Quench"):

-

Cool reaction to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Safety Step: Wash the organic layer with a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes unreacted thiophenol to the odorless sulfonic acid/sulfonate.

-

Wash with water (2 x 15 mL) and brine (15 mL).

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: 0%

5% Ethyl Acetate in Hexanes. (Product is non-polar). -

Product Appearance: White to off-white solid.[1]

-

Figure 2: Operational workflow emphasizing the critical safety quench step.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen in solvent (catalyst death). | Ensure rigorous degassing (freeze-pump-thaw or sparging with Ar for 15 min). |

| Low Conversion | Old Pd source. | Pd₂(dba)₃ should be purple/black. If brown, recrystallize or replace. |

| Homocoupling (Disulfide) | Thiophenol oxidation prior to coupling. | Ensure inert atmosphere is maintained.[2] Add thiol last. |

| Product smells like garlic | Residual Thiophenol. | Repeat the bleach wash or treat the crude oil with dilute NaOH wash. |

Safety Protocol: Handling Thiols

Hazard: Thiophenol is highly toxic (LD50 oral rat: 46 mg/kg) and possesses a stench threshold in the ppb range. Engineering Controls: All weighing and transfers must occur in a functioning fume hood. Decontamination:

-

Glassware: Soak all syringes, needles, and flasks in a bath of 10% Bleach for 2 hours before washing.

-

Spills: Cover with bleach immediately, then absorb with vermiculite.

References

-

Mispelaere-Canivet, C., Spindler, J. F., Perrio, S., & Beslin, P. (2005).[3] Pd₂(dba)₃/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates.[3][4][5] Tetrahedron, 61(22), 5253-5259. [Link] (Seminal paper establishing the Xantphos/Pd system for C-S coupling)

-

Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of Organic Chemistry, 74(4), 1663–1672. [Link] (Detailed mechanistic insight and scope expansion)

Sources

Application Note: Synthesis and Evaluation of MAO-B Inhibitors Using Benzonitrile Scaffolds

Introduction: The Clinical and Chemical Rationale

Parkinson’s Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] A cornerstone of palliative therapy involves maintaining striatal dopamine levels. Monoamine Oxidase B (MAO-B) is a mitochondrial outer-membrane enzyme responsible for the oxidative deamination of dopamine.[2] Consequently, MAO-B inhibitors (MAO-BIs) preserve native dopamine levels and improve motor symptoms.

While classical inhibitors like Selegiline are irreversible (suicide substrates), modern drug discovery focuses on reversible, high-affinity inhibitors to mitigate side effects such as the "cheese effect" (hypertensive crisis associated with MAO-A inhibition).

Why the Benzonitrile Scaffold?

The benzonitrile moiety (Ar-CN) acts as a critical pharmacophore in modern MAO-BIs (e.g., Safinamide analogs). Its utility stems from three factors:

-

Bioisosterism: The nitrile group often mimics carbonyls or hydroxyls but with improved metabolic stability.

-

Selectivity: The linear geometry and electron-withdrawing nature of the nitrile group facilitate specific

stacking and dipole interactions within the MAO-B "aromatic cage" (Tyr326, Tyr398), often enhancing selectivity over MAO-A. -

Synthetic Modularity: Benzonitriles are robust precursors that tolerate diverse coupling reactions, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Design Strategy & SAR

Effective MAO-BIs typically span the two hydrophobic cavities of the enzyme: the substrate cavity (near the FAD cofactor) and the entrance cavity .

The design strategy described here targets the synthesis of 4-(benzyloxy)benzonitrile derivatives . This scaffold positions the nitrile headgroup in the substrate cavity while the benzyloxy tail extends into the entrance cavity, acting as a "gatekeeper" to stabilize the inhibitor.

Visualization: Mechanism of Action & Binding Logic

Figure 1: Schematic representation of the benzonitrile inhibitor binding mode within the MAO-B active site, highlighting critical residue interactions.

Protocol A: Chemical Synthesis of 4-(Benzyloxy)benzonitrile Library

This protocol utilizes a robust Williamson Ether Synthesis . This method is chosen for its high yield, operational simplicity, and ability to tolerate diverse functional groups on the benzyl halide (e.g., -F, -Cl, -OMe), which is essential for probing the electronic requirements of the entrance cavity.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Core Scaffold: 4-Cyanophenol (CAS: 767-00-0)

-

Variable Reagent: Substituted Benzyl Bromides (e.g., 3-fluorobenzyl bromide, 4-chlorobenzyl bromide)

-

Base: Potassium Carbonate (

), anhydrous -

Solvent: Acetone (HPLC grade) or DMF (if reactants have low solubility)

-

Catalyst: Potassium Iodide (KI) - catalytic amount (optional, to accelerate reaction)

Step-by-Step Methodology

-

Activation:

-

In a 50 mL round-bottom flask, dissolve 4-Cyanophenol (1.0 eq, 2.0 mmol) in anhydrous Acetone (15 mL).

-

Add anhydrous

(1.5 eq, 3.0 mmol). -

Expert Insight: Stir at room temperature for 15 minutes. This pre-stirring step deprotonates the phenol to form the phenoxide anion, ensuring the reaction proceeds via the

mechanism rather than competitive side reactions.

-

-

Coupling:

-

Add the specific Substituted Benzyl Bromide (1.1 eq, 2.2 mmol) dropwise.

-

(Optional) Add a crystal of KI to facilitate halogen exchange (Finkelstein-like acceleration) if using benzyl chlorides.

-

Reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting phenol spot (

) should disappear, and a new product spot (

-

-

Workup:

-

Cool the reaction to room temperature.

-

Filter off the inorganic solids (

, KBr) and wash the pad with acetone. -

Evaporate the solvent under reduced pressure (Rotavap).

-

-

Purification:

-

Dissolve the residue in EtOAc (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove unreacted phenol.

-

Wash with Brine, dry over

, and concentrate. -

Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

-

Synthesis Workflow Diagram

Figure 2: Workflow for the Williamson Ether Synthesis of benzonitrile derivatives.

Protocol B: Biological Validation (MAO-B Inhibition Assay)

To validate the synthesized library, we utilize the Amplex® Red Fluorometric Assay . This is a coupled enzyme assay where MAO-B activity generates

Reagents & Equipment[2][4][5][12]

-

Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

-

Substrate: p-Tyramine or Benzylamine (Specific for MAO-B).[4]

-

Detection: Amplex Red Reagent + HRP.[3]

-

Controls: Selegiline (Positive Control), DMSO (Vehicle Control).

-

Reader: Fluorescence Microplate Reader (Ex/Em: 535/587 nm).[4]

Assay Protocol

-

Buffer Preparation:

-

Prepare 100 mM Sodium Phosphate buffer (pH 7.4).[4]

-

-

Inhibitor Incubation (The Critical Step):

-

In a black 96-well plate, add 10 µL of your synthesized benzonitrile derivative (dissolved in DMSO, various concentrations: 1 nM – 100 µM).

-

Add 40 µL of MAO-B enzyme solution (0.5 U/mL final concentration).

-

Expert Insight: Incubate at 37°C for 15 minutes before adding the substrate. This allows the inhibitor to equilibrate with the active site, which is crucial for determining accurate

values for reversible inhibitors.

-

-

Reaction Initiation:

-

Measurement:

-

Incubate at room temperature for 20–30 minutes in the dark.

-

Measure fluorescence (RFU) at Ex 535 nm / Em 587 nm.

-

Data Analysis & Interpretation[1][2][3][6][7][8][9][13][14][15][16]

Calculate the Percent Inhibition for each concentration:

Typical Results Table:

| Compound ID | Substituent (R) | IC50 (MAO-B) | IC50 (MAO-A) | Selectivity Index (B/A) |

| BN-01 | H (Unsubstituted) | 120 nM | >10,000 nM | >80 |

| BN-02 | 3-Fluoro | 45 nM | >10,000 nM | >200 |

| BN-03 | 4-Methoxy | 350 nM | 5,000 nM | 14 |

| Selegiline | (Control) | 15 nM | 2,500 nM | 166 |

Note: The 3-Fluoro derivative (BN-02) often shows superior potency due to halogen bonding interactions within the entrance cavity.

References

-

Edmondson, D. E., et al. (2009). "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry.

-

Binda, C., et al. (2007). "Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs." Journal of Medicinal Chemistry.

-

Tripathi, A. C., et al. (2018). "Recent Developments on MAO-B Inhibitors: A Review." European Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol."

-

Carradori, S., et al. (2012). "Sulfanylphthalonitrile analogues as selective and potent inhibitors of monoamine oxidase B." Bioorganic & Medicinal Chemistry.

Sources

- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resources.bio-techne.com [resources.bio-techne.com]

Technical Support Center: Catalyst Deactivation by Thiols in Palladium Cross-Coupling

Executive Summary: The "Sulfur Problem"

Thiols (R-SH) and sulfur-containing heterocycles are among the most potent poisons for palladium catalysts. Unlike standard substrates, sulfur species possess a high affinity for soft metals like Pd(0) and Pd(II). They frequently displace phosphine ligands to form thermodynamically stable palladium-thiolate resting states .

These off-cycle species—often bridging dimers or oligomers—halt the catalytic turnover by preventing the critical steps of oxidative addition or transmetallation. This guide provides a mechanistic understanding of this deactivation and actionable protocols to overcome it.

Diagnostic Hub: Identify Your Issue

Use this decision matrix to diagnose if thiol poisoning is the root cause of your reaction failure.

| Symptom | Observation | Probable Cause | Immediate Action |

| Reaction Stalls Early | High conversion initially (<20%), then complete stop. Catalyst remains in solution (no black precip). | Formation of stable Pd-thiolate dimers (off-cycle resting state). | Increase Ligand:Pd ratio (up to 4:1). Switch to bulky monophosphines (e.g., SPhos). |

| No Reaction (0% Conv.) | Starting materials untouched. Catalyst may precipitate as black solid immediately. | Active site saturation . Free thiol concentration is too high, preventing oxidative addition. | Mask the thiol (see Protocol B). Add thiol slowly (syringe pump). |

| Side Product Formation | Homocoupling of thiol (disulfide R-S-S-R) observed. | Reductive elimination competition . Catalyst is cycling but prioritizing S-S bond formation. | Switch to Pd-PEPPSI or DiPPF ligands. Degas solvent thoroughly (O2 promotes disulfide). |

Deep Dive: Mechanism of Deactivation

To solve the problem, you must visualize the enemy. The diagram below illustrates the competition between the Productive Catalytic Cycle and the Deactivation Pathway .

DOT Diagram: The Thiolate Trap

Figure 1: The "Thiolate Trap" shows how excess thiol displaces ligands (L), leading to the formation of catalytically inactive bridging dimers.

Why This Happens

-

Ligand Displacement: Thiolates (

) are stronger -

Dimerization: To satisfy their coordination number without bulky ligands, two Pd centers share thiolate ligands, forming stable bridges (

). Breaking this dimer to re-enter the cycle requires significant energy or high concentrations of free ligand.

Experimental Protocols & Solutions

Protocol A: The "Bulky Shield" Strategy (Ligand Selection)

Best for: Coupling free thiols or sulfur-heterocycles with aryl halides. Logic: Use ligands with extreme steric bulk to preventing the formation of the bridging dimer. The bulk makes the dimeric state thermodynamically unfavorable.

Recommended Ligands:

-

SPhos / XPhos (Buchwald): The gold standard. The lower dialkylphosphino ring protects the Pd center.

-

DiPPF: A ferrocene-based bisphosphine that creates a wide bite angle, destabilizing the thiolate bridge.

-

Pd-PEPPSI-IPr: An NHC precatalyst that is highly resistant to sulfur poisoning.

Step-by-Step:

-

Catalyst Loading: Use Pd(OAc)₂ (2 mol%) and SPhos (4-8 mol%) . Note: A 1:2 or 1:4 Pd:L ratio is crucial to shift equilibrium away from the dimer.

-

Base: Use a soluble organic base like LiHMDS or Cs₂CO₃ in dry Toluene or Dioxane.

-

Temperature: Heat to 80–110 °C . High temperature helps "crack" any dimers that form.

-

Order of Addition: Pre-stir Pd(OAc)₂ and Ligand for 5 mins before adding the thiol. This ensures the active

is formed and protected.

Protocol B: The "Masking" Strategy (In-Situ Release)

Best for: Highly sensitive reactions where free thiol shuts down catalysis immediately. Logic: Keep the concentration of free thiol near zero by using a "masked" precursor that releases the thiolate only upon activation.

Method 1: The Disulfide Route

Instead of

-

Add Zinc powder (1 equiv) or Sodium Borohydride in situ to slowly reduce the disulfide to thiolate.

-

This keeps the free thiolate concentration low, matching the rate of the catalytic cycle.

Method 2: The Indium Reagent (Advanced)

Convert thiol to an Indium reagent

-

Mix

(3 equiv) with -

Add this solution to the Pd/Aryl Halide mixture.

-

Why: The

bond is covalent enough to prevent catalyst saturation but nucleophilic enough for transmetallation.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Pd(PPh3)4 for thiol coupling?

A: Generally, no . Triphenylphosphine (

Q2: My reaction turns black immediately after adding the thiol. Is it dead? A: "Pd Black" usually indicates the formation of bulk metallic palladium aggregates, meaning the ligand has fallen off completely.

-

Cause: The thiol displaced the ligand, and the "naked" Pd atoms clumped together.

-

Fix: Increase the Ligand:Pd ratio to 4:1. If using a monodentate ligand, try a bidentate ligand like DiPPF or DPEPhos which binds more tightly.

Q3: Does the oxidation state of the thiol matter?

A: Yes. Free thiols (

Q4: Are there additives that "scavenge" the sulfur poison? A: While you cannot "scavenge" the substrate you are trying to couple, you can scavenge trace sulfur impurities in other reagents.

-

If your non-thiol coupling partners are contaminated with sulfur (common in heterocycles), treat them with CuTC (Copper(I)-thiophene-2-carboxylate) or wash with aqueous bleach/EDTA before the reaction.

References

-

Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling. ACS Catalysis. [Link]